Cas no 1334371-02-6 (1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide)

1-(3,4-Difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide is a fluorinated azetidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates multiple fluorine substitutions, enhancing metabolic stability and lipophilicity, which may improve bioavailability and binding affinity to biological targets. The presence of a trifluoromethyl group and difluorobenzoyl moiety contributes to its electron-withdrawing properties, potentially influencing reactivity and selectivity in drug design. This compound serves as a valuable intermediate for the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its rigid azetidine core offers conformational constraints that can be leveraged for structure-activity relationship studies. The compound's synthetic versatility makes it a useful scaffold for further chemical modifications.
1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide structure
1334371-02-6 structure
商品名:1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide
CAS番号:1334371-02-6
MF:C18H13F5N2O2
メガワット:384.300041913986
CID:6349076
PubChem ID:56724418

1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide
    • 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
    • F6125-3432
    • VU0532989-1
    • 1-(3,4-difluorobenzoyl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide
    • AKOS024533240
    • 1334371-02-6
    • CHEMBL4891336
    • インチ: 1S/C18H13F5N2O2/c19-13-6-5-10(7-14(13)20)17(27)25-8-11(9-25)16(26)24-15-4-2-1-3-12(15)18(21,22)23/h1-7,11H,8-9H2,(H,24,26)
    • InChIKey: IZGKEQLQEPAAKC-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)C(N1CC(C(NC2C=CC=CC=2C(F)(F)F)=O)C1)=O)F

計算された属性

  • せいみつぶんしりょう: 384.08971847g/mol
  • どういたいしつりょう: 384.08971847g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 564
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 49.4Ų

1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6125-3432-15mg
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
1334371-02-6
15mg
$89.0 2023-09-09
Life Chemicals
F6125-3432-20mg
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
1334371-02-6
20mg
$99.0 2023-09-09
Life Chemicals
F6125-3432-50mg
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
1334371-02-6
50mg
$160.0 2023-09-09
Life Chemicals
F6125-3432-10mg
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
1334371-02-6
10mg
$79.0 2023-09-09
Life Chemicals
F6125-3432-1mg
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
1334371-02-6
1mg
$54.0 2023-09-09
Life Chemicals
F6125-3432-5μmol
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
1334371-02-6
5μmol
$63.0 2023-09-09
Life Chemicals
F6125-3432-5mg
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
1334371-02-6
5mg
$69.0 2023-09-09
Life Chemicals
F6125-3432-40mg
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
1334371-02-6
40mg
$140.0 2023-09-09
Life Chemicals
F6125-3432-2μmol
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
1334371-02-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6125-3432-20μmol
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
1334371-02-6
20μmol
$79.0 2023-09-09

1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide 関連文献

1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 1334371-02-6 and Product Name: 1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide

The compound with the CAS number 1334371-02-6 and the product name 1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of multiple fluorine atoms in its structure, particularly in the 3,4-difluorobenzoyl and trifluoromethyl substituents, imparts specific electronic and steric properties that are highly valuable for drug design and development.

Recent research in the area of fluorinated heterocycles has demonstrated that such compounds often exhibit enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The azetidine core in this molecule provides a rigid bicyclic framework that can be tailored to interact with specific protein binding sites. This structural motif has been widely explored in the development of novel therapeutic agents, particularly those targeting enzymes and receptors involved in critical biological pathways.

The 1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide molecule is of particular interest due to its potential as a pharmacophore in the design of small-molecule inhibitors. The combination of the difluorobenzoyl and trifluoromethylphenyl groups creates a highly lipophilic surface that can facilitate efficient penetration into biological membranes. Additionally, the azetidine-3-carboxamide moiety introduces a polar interaction site that can engage with charged or hydrogen-bonding residues in protein targets.

One of the most compelling aspects of this compound is its potential application in the development of treatments for inflammatory and immunological disorders. Studies have shown that fluorinated azetidines can modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory response. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of these enzymes, potentially leading to more potent inhibition of pro-inflammatory mediators.

In addition to its anti-inflammatory properties, preliminary investigations suggest that 1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide may exhibit anticancer activity. The rigid structure of the azetidine ring can mimic natural product scaffolds that have been shown to interfere with cancer cell proliferation. Furthermore, the fluorine substituents can enhance tumor-specific accumulation through passive targeting mechanisms associated with enhanced permeability and retention (EPR) effects.

The synthesis of this compound involves sophisticated organic transformations that highlight the expertise required in medicinal chemistry. The introduction of fluorine atoms into aromatic rings typically requires specialized methodologies to ensure high yield and selectivity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions are commonly employed to install these fluorine-containing groups efficiently.

The pharmacokinetic profile of 1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide is another critical factor that contributes to its potential as a therapeutic agent. Fluorinated compounds often exhibit favorable pharmacokinetic properties, including prolonged half-life and reduced susceptibility to metabolic degradation. These attributes are essential for achieving consistent therapeutic effects while minimizing dosing frequency and side effects.

Computational studies have also played a significant role in understanding the interactions between this compound and its biological targets. Molecular modeling techniques allow researchers to predict binding affinities and identify key residues involved in drug-receptor interactions. These insights can guide further optimization efforts aimed at improving potency and selectivity.

The regulatory landscape for novel pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through rigorous preclinical testing. As such, 1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide is being evaluated through a series of in vitro and in vivo studies to assess its therapeutic potential. These studies will provide critical data on its mechanism of action, toxicity profile, and potential clinical applications.

In conclusion, the compound with CAS number 1334371-02-6 represents a promising lead for further development in medicinal chemistry. Its unique structural features, combined with recent advancements in fluorinated heterocycle research, position it as a candidate for treating a range of diseases, particularly those involving inflammation and cancer. As research progresses, additional insights into its biological activity and pharmacokinetic properties will continue to refine its therapeutic potential.

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